molecular formula C20H16ClN3O2S B2808018 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897458-04-7

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2808018
CAS No.: 897458-04-7
M. Wt: 397.88
InChI Key: ITKCNHGWVKXBBY-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for its diverse pharmacological applications, including antibacterial, antitumor, and kinase inhibitory activities . The molecule comprises a 4-chlorophenyl-substituted imidazo[2,1-b]thiazole core linked to a 2-methoxyphenylacetamide group. Its synthesis typically involves condensation reactions between intermediates such as ethyl (6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate and hydrazine hydrate, followed by coupling with aromatic aldehydes or amines .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCNHGWVKXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 4-chlorophenyl and 2-methoxyphenyl groups. Common reagents used in these steps include thionyl chloride, anhydrous potassium carbonate, and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Performed under anhydrous conditions to prevent hydrolysis of sensitive intermediates.

    Substitution: Requires catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

  • Case Study : A study demonstrated that a related imidazo-thiazole compound significantly inhibited the proliferation of breast cancer cells by inducing G2/M phase arrest and promoting apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential use as an antibacterial agent.

  • Case Study : In vitro tests showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in several studies. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

  • Case Study : Research indicated that treatment with imidazo-thiazole derivatives resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a mechanism that involves the modulation of inflammatory pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression.

  • Case Study : A detailed kinetic study revealed that the compound acts as a competitive inhibitor of a key kinase involved in cell signaling pathways related to tumor growth .

Molecular Probes

Due to its unique structure, this compound may serve as a molecular probe for studying biological systems. Its fluorescent properties can be exploited for imaging applications in cellular biology.

Synthesis of Nanomaterials

Recent studies have explored the use of this compound in synthesizing nanomaterials with specific electronic properties. Its incorporation into polymer matrices has led to enhanced conductivity and thermal stability.

  • Case Study : Research demonstrated that incorporating imidazo-thiazole derivatives into polymer composites significantly improved their electrical conductivity, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism by which 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate conversion and altering cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in the target compound and analogues like 5f enhances stability and influences π-π stacking in receptor binding. In contrast, methoxy groups (electron-donating) in 5l improve solubility and modulate kinase selectivity .
  • Bulkier Substituents : Compounds with piperazinyl groups (e.g., 5l) exhibit enhanced VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity (MDA-MB-231 IC₅₀ = 1.4 μM) compared to smaller substituents like pyridinyl (5f) .
  • Melting Points : Higher melting points in 2b (236–238°C) correlate with increased crystallinity due to hydrogen bonding from the carboxylic acid group, whereas piperazinyl derivatives (e.g., 5l: 116–118°C) show lower melting points due to flexible side chains .

Pharmacological Activity

Key Insights :

  • Kinase Inhibition : The 4-methoxybenzylpiperazinyl group in 5l enhances VEGFR2 binding affinity, likely due to hydrophobic interactions with the kinase pocket .
  • Cytotoxicity : Chlorophenyl and fluorophenyl substituents (e.g., 5f, 5g) improve antitumor potency, but bulky groups (e.g., 5l) significantly enhance selectivity .
  • Structural Flexibility : The target compound’s 2-methoxyphenyl group may balance lipophilicity and solubility, though pharmacological data are needed to confirm this hypothesis.

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has been noted for its diverse biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S. The structure features a thiazole ring fused with an imidazole ring, as well as phenyl and methoxy groups that contribute to its biological properties. The dihedral angles between the various rings in the crystal structure suggest significant steric interactions that may influence its reactivity and biological interactions .

1. Antitumor Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit substantial antitumor properties. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups (like the methoxy group) enhances cytotoxic activity by improving interactions with cellular targets .

CompoundCell Line TestedIC50 (µg/mL)
Compound 9Jurkat (T-cell leukemia)1.61 ± 1.92
Compound 10A-431 (epidermoid carcinoma)1.98 ± 1.22

These results indicate that modifications in the structure can significantly affect the antitumor efficacy of these compounds.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Studies have shown that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

3. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. Compounds similar to the target molecule have demonstrated effectiveness in picrotoxin-induced seizure models, suggesting potential therapeutic applications in epilepsy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiazole derivatives inhibit enzymes involved in cancer cell proliferation and survival.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways crucial for tumor growth and metastasis.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, providing neuroprotective effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of imidazo[2,1-b][1,3]thiazoles:

  • A study conducted by researchers highlighted the synthesis of novel derivatives with improved biological profiles compared to existing drugs.
  • Molecular docking studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer progression .

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